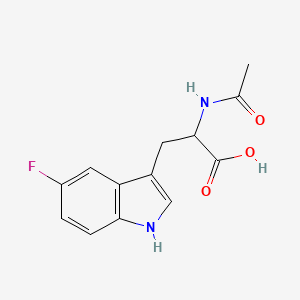
N-Acetyl-5-fluoro-L-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-5-fluoro-L-tryptophan is a fluorinated derivative of the amino acid tryptophan This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the tryptophan molecule and a fluorine atom at the 5-position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-5-fluoro-L-tryptophan typically involves the fluorination of L-tryptophan followed by acetylation. One common method for introducing the fluorine atom is through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile under mild conditions.
After fluorination, the acetylation step involves reacting the 5-fluoro-L-tryptophan with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is typically conducted at room temperature to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, enzymatic methods for fluorination and acetylation are being explored to provide more environmentally friendly and sustainable production options.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-5-fluoro-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring, such as indole-2,3-dione.
Reduction: Reduced forms of the compound, such as 5-fluoro-tryptophol.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
N-Acetyl-5-fluoro-L-tryptophan has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a probe in nuclear magnetic resonance (NMR) spectroscopy.
Biology: Incorporated into proteins to study protein folding, dynamics, and interactions using fluorescence and NMR techniques.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in imaging studies.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Acetyl-5-fluoro-L-tryptophan involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to participate in hydrogen bonding and electrostatic interactions, affecting its binding affinity and specificity. The acetyl group can influence the compound’s solubility and stability, further modulating its biological activity.
Comparison with Similar Compounds
N-Acetyl-5-fluoro-L-tryptophan can be compared with other fluorinated tryptophan derivatives, such as:
5-Fluoro-L-tryptophan: Lacks the acetyl group, making it less stable and less soluble in certain conditions.
5-Bromo-L-tryptophan: Contains a bromine atom instead of fluorine, resulting in different reactivity and biological properties.
5-Methyl-L-tryptophan: Has a methyl group at the 5-position, affecting its electronic and steric properties.
The unique combination of the acetyl and fluorine groups in this compound provides distinct advantages in terms of stability, solubility, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H13FN2O3 |
|---|---|
Molecular Weight |
264.25 g/mol |
IUPAC Name |
2-acetamido-3-(5-fluoro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H13FN2O3/c1-7(17)16-12(13(18)19)4-8-6-15-11-3-2-9(14)5-10(8)11/h2-3,5-6,12,15H,4H2,1H3,(H,16,17)(H,18,19) |
InChI Key |
KRMRBEXBEPMAQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-dihydro-8-(boronic acid)-1,4-Dioxino[2,3-b]pyridine](/img/structure/B13698087.png)
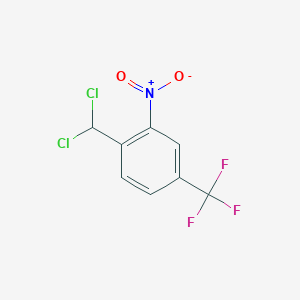
![3,3'-Diphenyl[5,5'-bi-1-benzofuran]-2,2'(3H,3'H)-dione](/img/structure/B13698099.png)
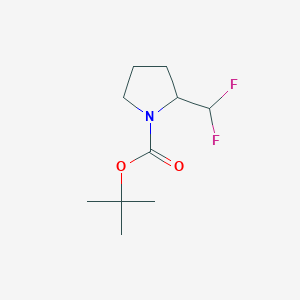
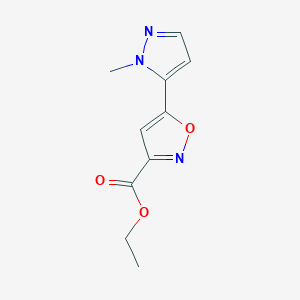

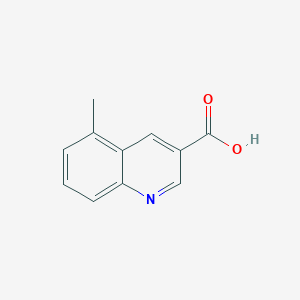
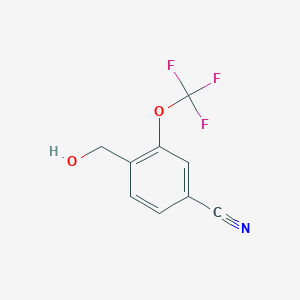
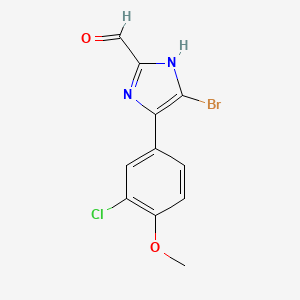
![7,7-Dimethyl-4-methylenebicyclo[4.1.0]heptan-3-ol](/img/structure/B13698127.png)
![2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline](/img/structure/B13698134.png)
![(2S,3R)-3-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid](/img/structure/B13698146.png)
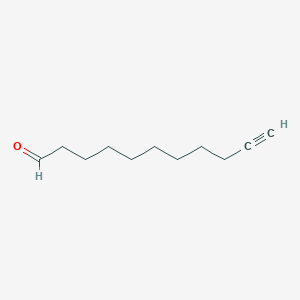
![3-Fluoro-4-[[[6-(4-piperidyl)-2-pyridyl]oxy]methyl]benzonitrile](/img/structure/B13698168.png)
